N-(3-hydroxyphenyl)morpholine-4-carboxamide
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Overview
Description
N-(3-hydroxyphenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a hydroxyphenyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)morpholine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with morpholine-4-carboxylic acid chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-hydroxyaniline and morpholine-4-carboxylic acid chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-hydroxyaniline is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, and the base is added. Morpholine-4-carboxylic acid chloride is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters, depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antioxidant properties.
Materials Science: The compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes by interacting with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmorpholine-4-carboxamide: Similar structure but lacks the hydroxy group, which may affect its reactivity and biological activity.
N-Acyl-morpholine-4-carbothioamides: Contains a thiocarbonyl group instead of a carbonyl group, which can alter its chemical properties and biological interactions.
Uniqueness
N-(3-hydroxyphenyl)morpholine-4-carboxamide is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and participate in various chemical reactions. This functional group also contributes to its potential biological activity, making it a valuable compound for research and development in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-1-2-9(8-10)12-11(15)13-4-6-16-7-5-13/h1-3,8,14H,4-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIPVJPCZNVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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